

Application of DNQX Disodium Salt in Hippocampal Slice Studies

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Compound of Interest

Compound Name: *Dnqx disodium salt*

Cat. No.: *B607172*

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Introduction

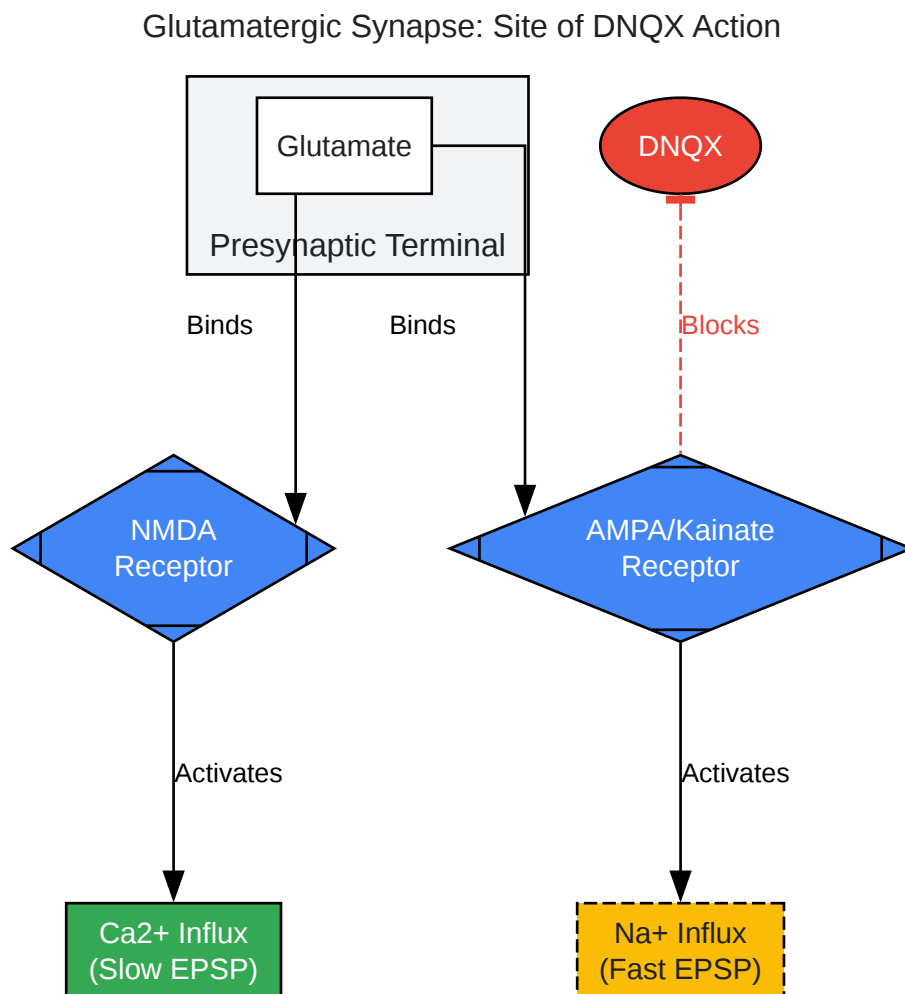
DNQX (6,7-dinitroquinoxaline-2,3-dione) disodium salt is a potent, selective, and competitive antagonist of non-N-methyl-D-aspartate (non-NMDA) type ionotropic glutamate receptors, specifically targeting AMPA (α -amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) and kainate receptors.[1][2][3] Its high water solubility makes it a preferred tool in neurophysiological studies, particularly in acute brain slice preparations like those from the hippocampus.[4] In hippocampal slice electrophysiology, DNQX is invaluable for dissecting the components of excitatory synaptic transmission, allowing researchers to isolate and study NMDA receptor-mediated currents and their role in synaptic plasticity, such as long-term potentiation (LTP).[5]

This document provides a comprehensive overview of the properties of **DNQX disodium salt**, its common applications in hippocampal slice research, and detailed protocols for its use.

Mechanism of Action

Glutamate is the primary excitatory neurotransmitter in the hippocampus, acting on both NMDA and non-NMDA (AMPA/kainate) receptors. Upon glutamate binding, AMPA and kainate receptors mediate the initial fast component of the excitatory postsynaptic potential (EPSP). DNQX competitively binds to the glutamate binding site on these non-NMDA receptors, preventing their activation and thereby blocking this fast excitatory current.[3] This

pharmacological blockade is essential for isolating the slower, voltage-dependent NMDA receptor-mediated component of synaptic transmission.[5]



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DNQX competitively blocks AMPA/kainate receptors.

Quantitative Data and Properties

The following tables summarize the key properties and effective concentrations of **DNQX disodium salt** for easy reference.

Table 1: Physicochemical Properties of **DNQX Disodium Salt**

Property	Value	Source
Molecular Weight	296.10 g/mol	
Molecular Formula	C ₈ H ₂ N ₄ Na ₂ O ₆	
Appearance	Dark brown solid	
Purity	≥98% (HPLC)	[4]
Solubility	Soluble to 100 mM in water	
Storage	Desiccate at RT or store at 2-8°C. Freeze stock solutions (-20°C).	
CAS Number	2379-57-9	

Table 2: Pharmacological Profile and Working Concentrations

Parameter	Value / Concentration Range	Application / Effect	Source
IC ₅₀ (AMPA Receptor)	0.5 µM	Antagonism of AMPA receptors	[4][6]
IC ₅₀ (Kainate Receptor)	0.1 - 2 µM	Antagonism of Kainate receptors	[4][6]
IC ₅₀ (NMDA Receptor)	~40 µM	Shows selectivity over NMDA receptors	[6]
Working Concentration	10 - 20 µM	Complete block of AMPA/kainate-mediated EPSCs	[7][8]
Working Concentration	4 µM	Negligible effect in some preparations	[7]
Working Concentration	100 µM	Can produce larger, sometimes non-specific effects	[7]

Experimental Protocols

Protocol 1: Acute Hippocampal Slice Preparation

This protocol is a standard method for preparing viable acute hippocampal slices suitable for electrophysiological recording.[9][10][11]

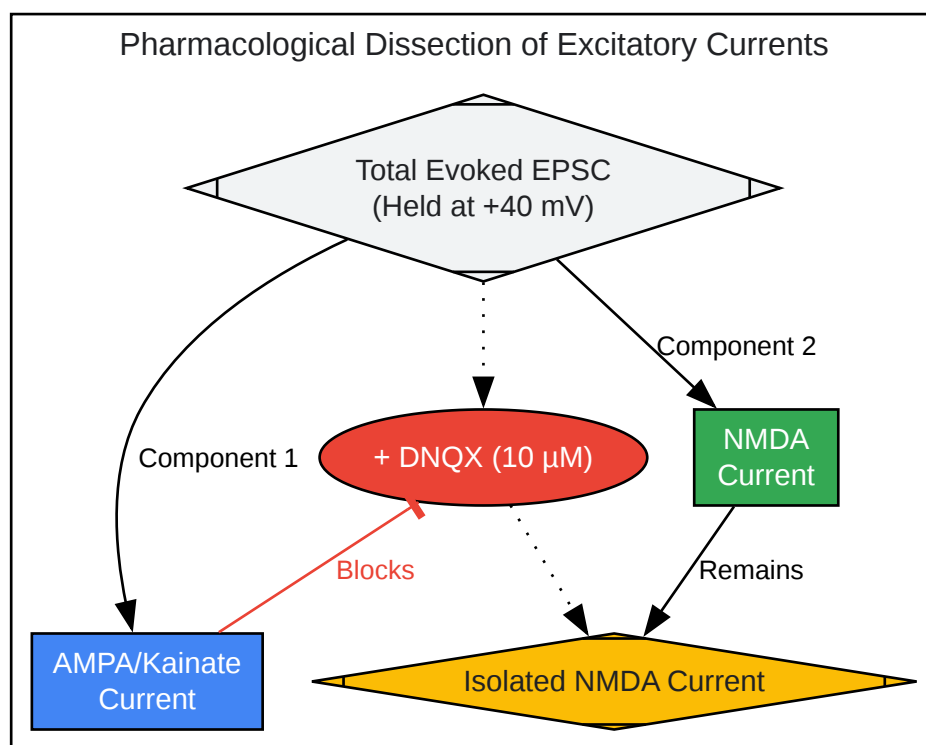
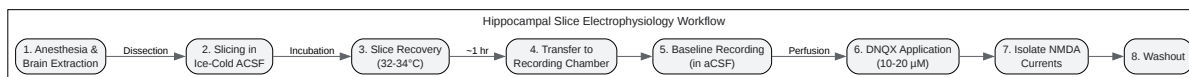
Materials:

- Slicing Solution (Cutting ACSF): Choline-based or sucrose-based, ice-cold (4°C), and continuously bubbled with 95% O₂ / 5% CO₂. Example (in mM): 110 Choline Chloride, 2.5 KCl, 7 MgCl₂, 0.5 CaCl₂, 1.25 NaH₂PO₄, 25 NaHCO₃, 10 Glucose.[12]
- Artificial Cerebrospinal Fluid (aCSF): Continuously bubbled with 95% O₂ / 5% CO₂. Example (in mM): 119 NaCl, 2.5 KCl, 1.3 MgCl₂, 2.5 CaCl₂, 1.0 NaH₂PO₄, 26.2 NaHCO₃, 11 Glucose. [12]

- Vibrating microtome (vibratome)
- Dissection tools
- Recovery chamber

Procedure:

- Anesthetize the animal (e.g., mouse or rat) according to approved institutional protocols.
- Rapidly decapitate the animal and dissect the brain, placing it immediately into the ice-cold, oxygenated slicing solution.
- Isolate the hippocampus and mount it onto the vibratome stage.
- Cut transverse slices at a thickness of 300-400 μm in the ice-cold slicing solution.
- Transfer the slices to a recovery chamber containing aCSF at 32-34°C for 30-45 minutes.[\[10\]](#)
[\[12\]](#)
- After the initial recovery period, maintain the slices at room temperature in oxygenated aCSF for at least 1 hour before recording.



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